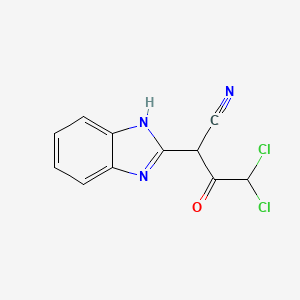
abciximab
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abciximab is a glycoprotein IIb/IIIa receptor antagonist . It is a platelet aggregation inhibitor mainly used during and after coronary artery procedures like angioplasty to prevent platelets from sticking together and causing thrombus (blood clot) formation within the coronary artery . It is also used with aspirin and heparin, which are other medicines used to keep your blood from clotting .
Synthesis Analysis
This compound is the first of an innovative new class of cardiovascular drugs, the GP IIb/IIIa receptor antagonists . It was developed from the first murine IgG 1 antibody directed against the GP IIb/IIIa receptor and was genetically engineered to become the less immunogenic but equally effective human/chimeric antibody fragment c7E3 Fab, or this compound .Molecular Structure Analysis
This compound is a Fab fragment of the chimeric human-murine monoclonal antibody 7E3 . It binds to the glycoprotein (GP) IIb/IIIa receptor of human platelets and inhibits platelet aggregation by preventing the binding of fibrinogen, von Willebrand factor, and other adhesive molecules .Chemical Reactions Analysis
This compound’s chemical reactions mainly involve its interaction with the GP IIb/IIIa receptor on platelets. It specifically blocks the function of this cellular adhesion molecule, thereby interfering with the adhesion of platelets and inhibiting platelet aggregation .Physical And Chemical Properties Analysis
This compound is a protein-based therapy with a chemical formula of C6462H9964N1690O2049S48 and an average weight of 145651.1 Da .Mechanism of Action
Abciximab works by binding to the glycoprotein (GP) IIb/IIIa receptor of human platelets and inhibits platelet aggregation by preventing the binding of fibrinogen, von Willebrand factor, and other adhesive molecules . It also binds to vitronectin (αvβ3) receptor found on platelets and vessel wall endothelial and smooth muscle cells .
Safety and Hazards
Future Directions
The limitations of currently available antiplatelet agents underscore the need for more specific antiplatelet treatment regimens, particularly for patients with diabetes and chronic kidney disease . Ongoing trials are investigating the efficacy of abciximab in the setting of acute myocardial infarction .
properties
CAS RN |
143653-53-6 |
|---|---|
Molecular Formula |
C24H26OS2Sn |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-benzyl-1-methoxy-3H-benzo[f]chromen-3-one](/img/structure/B1174485.png)

![4-Chloro-7-fluoro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1174491.png)
![1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-](/img/structure/B1174493.png)